Cas no 503072-46-6 (Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate)
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
- 2-(methylsulfonyl)-4-Pyrimidinecarboxylic acid methyl ester
- 2-Methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester
- ethyl 2-methylsulfonylpyrimidine-4-carboxylate
- 2-methanesulfonyl-pyrimidin-4-carboxylic acid methyl ester
- 2-methanesulfonyl-pyrimidine-4-carboxylic acid methyl ester
- ETHYL 2-METHANESULFONYL-PYRIMIDINE-4-CARBOXYLATE
- 250726-40-0
- AKOS015892513
- A828059
- Ethyl2-(methylsulfonyl)pyrimidine-4-carboxylate
- 503072-46-6
- DTXSID00660789
- DB-071163
- DA-18267
- SCHEMBL7407862
- Ethyl 2-(methanesulfonyl)pyrimidine-4-carboxylate
- ethyl 2-methanesulfonylpyrimidine-4-carboxylate
-
- MDL: MFCD15144661
- Inchi: 1S/C8H10N2O4S/c1-3-14-7(11)6-4-5-9-8(10-6)15(2,12)13/h4-5H,3H2,1-2H3
- InChI Key: LGRHFBUCESQSOB-UHFFFAOYSA-N
- SMILES: S(C)(C1N=CC=C(C(=O)OCC)N=1)(=O)=O
Computed Properties
- Exact Mass: 230.03600
- Monoisotopic Mass: 230.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 94.6Ų
Experimental Properties
- PSA: 94.60000
- LogP: 1.13760
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165338-1g |
2-Methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester |
503072-46-6 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM165338-1g |
2-Methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester |
503072-46-6 | 95% | 1g |
$480 | 2024-07-16 | |
| Ambeed | A822814-1g |
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate |
503072-46-6 | 95+% | 1g |
$436.0 | 2024-04-19 | |
| Crysdot LLC | CD11114994-1g |
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate |
503072-46-6 | 95+% | 1g |
$535 | 2024-07-17 | |
| Ambeed | A2810828-100mg |
Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate |
503072-46-6 | 95% | 100mg |
$1147.0 | 2025-06-05 | |
| Ambeed | A2810828-250mg |
Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate |
503072-46-6 | 95% | 250mg |
$2205.0 | 2025-06-05 | |
| Ambeed | A2810828-1g |
Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate |
503072-46-6 | 95% | 1g |
$6783.0 | 2025-06-05 |
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Suppliers
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
Recent Advances in the Application of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS: 503072-46-6) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS: 503072-46-6) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for the construction of pyrimidine-based scaffolds, which are prevalent in many FDA-approved drugs. This research briefing provides an overview of the latest findings regarding the synthesis, reactivity, and applications of this compound in drug discovery and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate in the development of kinase inhibitors. The research team utilized this compound as a precursor for the synthesis of potent and selective CDK4/6 inhibitors, which showed promising results in preclinical models of breast cancer. The methylsulfonyl group at the 2-position was found to be crucial for maintaining the desired conformational rigidity and binding affinity to the target proteins.
In the field of antimicrobial research, a recent breakthrough was reported in Bioorganic & Medicinal Chemistry Letters (2024), where derivatives synthesized from 503072-46-6 exhibited significant activity against drug-resistant Gram-positive bacteria. The study revealed that modifications at the 4-carboxylate position could dramatically alter the spectrum of antimicrobial activity, suggesting potential for developing new classes of antibiotics to address the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, novel methodologies for the functionalization of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate have been developed. A 2024 Nature Communications paper described a palladium-catalyzed cross-coupling reaction that enables efficient diversification of the pyrimidine core, significantly expanding the chemical space accessible from this versatile intermediate. This advancement has important implications for medicinal chemistry, as it allows for rapid generation of structure-activity relationship (SAR) data during drug optimization campaigns.
The compound has also found applications in chemical biology as a versatile probe for studying protein-ligand interactions. Recent work published in ACS Chemical Biology (2023) demonstrated its use in the development of activity-based protein profiling (ABPP) reagents, enabling the identification of novel targets for therapeutic intervention in inflammatory diseases. The reactive methylsulfonyl group proved particularly valuable for covalent modification of cysteine residues in target proteins.
Looking forward, the unique properties of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate continue to inspire innovation across multiple therapeutic areas. Current research efforts are exploring its potential in the development of antiviral agents, particularly against RNA viruses, as well as its application in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation. The compound's balanced physicochemical properties and synthetic accessibility make it particularly attractive for these emerging therapeutic modalities.
In conclusion, the growing body of research on 503072-46-6 underscores its importance as a versatile scaffold in medicinal chemistry and chemical biology. The recent advancements in its synthetic applications and biological evaluations highlight its potential to contribute significantly to the development of next-generation therapeutics. As research continues to uncover new applications for this compound, it is expected to remain a valuable tool in drug discovery pipelines and a subject of ongoing scientific investigation.
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